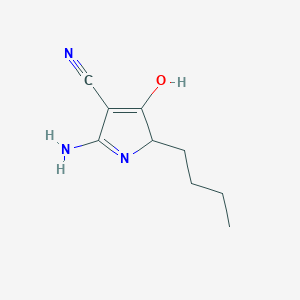
Sodium 2-chloro-4-cyanobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chloro-4-cyanobenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₃ClNNaO₂S and a molecular weight of 223.61 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a sulfinate group, a chlorine atom, and a cyano group attached to a benzene ring.
Métodos De Preparación
The synthesis of Sodium 2-chloro-4-cyanobenzene-1-sulfinate typically involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-chloro-4-cyanobenzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
Sodium 2-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfinate group can undergo oxidation to form sulfonates or reduction to form thiols.
Coupling Reactions: The cyano group can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 2-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 2-chloro-4-cyanobenzene-1-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine and cyano groups can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Sodium 2-chloro-4-cyanobenzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Lacks the chlorine and cyano groups, making it less reactive in certain substitution and coupling reactions.
Sodium 2-chlorobenzenesulfinate: Lacks the cyano group, affecting its reactivity and applications.
Sodium 4-cyanobenzenesulfinate:
The presence of both chlorine and cyano groups in this compound makes it unique and versatile for various applications .
Propiedades
Fórmula molecular |
C7H3ClNNaO2S |
|---|---|
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
sodium;2-chloro-4-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
OOFKCYDXVRUVNR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C#N)Cl)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)





![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)


![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)

